N-(4-methyl-6-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(4-methyl-6-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-6-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 4-methyl-6-nitro-benzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-6-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (chlorine, bromine).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(4-methyl-6-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a wide range of biological activities.
4-Nitrobenzamide: A compound with potential antimicrobial and anticancer properties.
2-Amino-6-nitrobenzothiazole:
Uniqueness
N-(4-methyl-6-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both benzothiazole and nitrobenzamide moieties, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10N4O5S |
---|---|
Molecular Weight |
358.3g/mol |
IUPAC Name |
N-(4-methyl-6-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H10N4O5S/c1-8-6-11(19(23)24)7-12-13(8)16-15(25-12)17-14(20)9-2-4-10(5-3-9)18(21)22/h2-7H,1H3,(H,16,17,20) |
InChI Key |
AKUFARDPERWASL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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